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Compound of Interest

Compound Name: H-Glu-0OBz/

Cat. No.: B2540942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-
Glutamic acid y-benzyl ester (H-Glu-OBzl), a crucial building block in peptide synthesis and
drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
its identification and utilization in research and manufacturing.

Spectroscopic Data Summary

The empirical formula for H-Glu-OBzl is C12H1sNOa, with a molecular weight of 237.25 g/mol .
The spectroscopic data presented below has been compiled from various sources and is
summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of H-Glu-OBzl in solution.
The following tables provide the expected chemical shifts for *H and 3C NMR.

Table 1: *H NMR Spectral Data of H-Glu-OBzl
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Chemical Shift (8) ppm Multiplicity Assighment

~7.35 Multiplet Aromatic protons (CeHs)

~5.12 Singlet Benzylic protons (CH-2)

~3.70 Triplet a-proton (a-CH)

~2.50 Triplet y-protons (y-CHz)

~2.10 Multiplet B-protons (B-CHz)

Variable Broad Singlet Amine protons (NHz)

Variable Broad Singlet Carboxylic acid proton (COOH)

Note: The chemical shifts of NH2 and COOH protons are variable and depend on the solvent,

concentration, and temperature.

Table 2: 13C NMR Spectral Data of H-Glu-OBzlI

Chemical Shift (8) ppm

Assighment

~174 Carboxylic acid carbon (COOH)
~172 Ester carbonyl carbon (COO-CH2)
~136 Aromatic quaternary carbon
~128.5 Aromatic CH carbons

~128.0 Aromatic CH carbons

~67 Benzylic carbon (CH-2)

~54 a-carbon (a-CH)

~30 y-carbon (y-CHz)

~27 -carbon (B-CHz)

Note: The predicted 3C NMR chemical shifts are based on data from structurally related

compounds, such as Boc-L-Glu(OBzl)-OH.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in H-Glu-OBzl. The
key absorption bands are summarized in the table below.

Table 3: IR Spectral Data of H-Glu-OBzl

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid) &

~3400-2500 Broad
N-H stretch (Amine)
~3030 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1735 Strong C=0 stretch (Ester)
~1710 Strong C=0 stretch (Carboxylic acid)
~1600, ~1495, ~1455 Medium-Weak Aromatic C=C stretch
~1250 Strong C-O stretch (Ester)

Note: The IR data is based on spectra available from public databases and may vary slightly
depending on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of H-
Glu-OBzl.

Table 4: Mass Spectrometry Data of H-Glu-OBzlI
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miz Interpretation

238.1 [M+H]* (Protonated molecule)

220.1 [M-NHs]*

148.1 [M-C7H70]* (Loss of benzyl group)

130.1 [M-C7H702]* (Loss of benzyloxycarbonyl group)
108.1 [C7HsO]* (Benzyl alcohol fragment)

91.1 [C7H7]* (Tropylium ion)

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,
Electrospray lonization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy Protocol

Sample Preparation:
e Weigh 10-20 mg of H-Glu-OBzl into a clean, dry NMR tube.

o Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl
Sulfoxide (DMSO-ds) or Deuterated Chloroform (CDCls)).

o Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumentation and Data Acquisition:

e Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

e Nuclei: *H and 3C.

o Temperature: 298 K.
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e IH NMR Parameters:

o Pulse sequence: zg30

o Number of scans: 16

o Relaxation delay: 1.0 s

o Acquisition time: 4.0 s

¢ 1BC NMR Parameters:

o Pulse sequence: zgpg30

o Number of scans: 1024

o Relaxation delay: 2.0 s

o Acquisitiontime: 1.5 s

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase correct the resulting spectrum.
» Perform baseline correction.

o Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm for *H and
39.52 ppm for 13C).

 Integrate the peaks in the 1H NMR spectrum and pick peaks for both *H and 13C spectra.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of H-Glu-OBzl with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
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powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27.

e Range: 4000-400 cm™2.
e Resolution: 4 cm~1.

e Number of scans: 32.

e Mode: Transmittance.

Data Processing:

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The instrument software automatically subtracts the background from the sample spectrum
to produce the final IR spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

Sample Preparation:

o Prepare a dilute solution of H-Glu-OBzl (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote ionization.

Instrumentation and Data Acquisition:
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e Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar mass spectrometer
equipped with an electrospray ionization (ESI) source.

« lonization Mode: Positive ion mode.
o Capillary Voltage: 3.5 kV.

o Cone Voltage: 30 V.

e Source Temperature: 120 °C.

o Desolvation Temperature: 350 °C.

e Mass Range: m/z 50-500.

Data Processing:

e Acquire the full scan mass spectrum.

o For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 238.1) and subject it to
collision-induced dissociation (CID) with argon gas.

» Analyze the resulting fragment ions to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of H-Glu-
OBzl.
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Data Processing & Interpretation
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Caption: General workflow for the spectroscopic analysis of H-Glu-OBzl.

 To cite this document: BenchChem. [Spectroscopic Profile of H-Glu-OBzl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2540942#spectroscopic-data-for-h-glu-obzl-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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